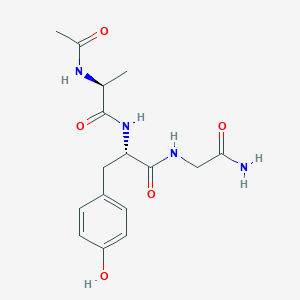
N-Acetyl-L-alanyl-L-tyrosylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-L-tyrosylglycinamide is a synthetic peptide compound It is composed of the amino acids alanine, tyrosine, and glycine, with an acetyl group attached to the nitrogen atom of the alanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidizing agents can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Substitution: Specific functional groups in the peptide can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide forms.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating its potential as a therapeutic agent or drug delivery system.
Medicine: Exploring its role in disease models and potential therapeutic effects.
Industry: Utilizing its properties in the development of new materials or biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-alanyl-L-tyrosylglycinamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins. The acetyl group and the specific amino acid sequence can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, used for its potential cognitive and mood-enhancing effects.
N-Acetyl-L-alanine: A derivative of alanine with an acetyl group, used in various biochemical applications.
N-Acetyl-L-glycine: A derivative of glycine with an acetyl group, used in biochemical research.
Uniqueness
N-Acetyl-L-alanyl-L-tyrosylglycinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure may confer distinct biochemical properties, such as enhanced stability, solubility, or specific interactions with molecular targets.
Propiedades
Número CAS |
52134-69-7 |
|---|---|
Fórmula molecular |
C16H22N4O5 |
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H22N4O5/c1-9(19-10(2)21)15(24)20-13(16(25)18-8-14(17)23)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,23)(H,18,25)(H,19,21)(H,20,24)/t9-,13-/m0/s1 |
Clave InChI |
RHJZQRXDWRLJMW-ZANVPECISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
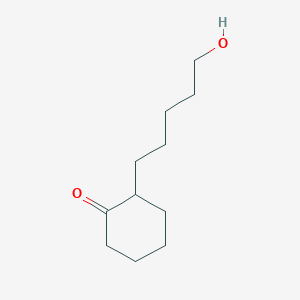


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
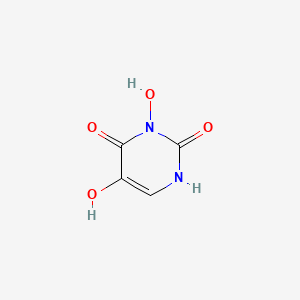
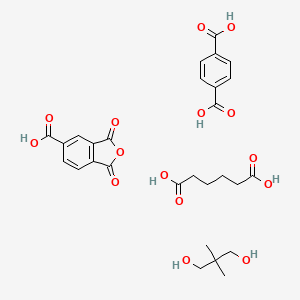
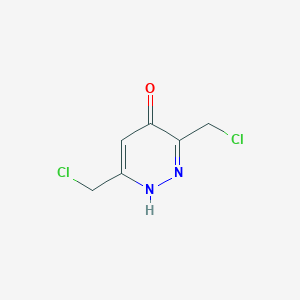
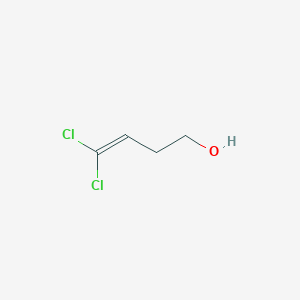
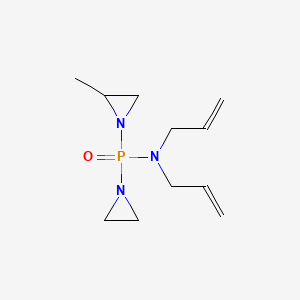
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)

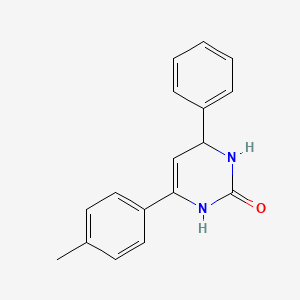
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
